Author: BenchChem Technical Support Team. Date: April 2026
Initiating the Analysis
I've initiated the analysis of the request. The focus is a step-by-step synthesis protocol for 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. I am currently categorizing it as detailed application notes and protocols.
Defining the Structure
I'm now zeroing in on defining the structure, focusing on the core requirements. I'm prioritizing autonomy, scientific integrity (ensuring E-E-A-T), and optimal visualization and formatting. The guide will have a flexible structure, in-text citations, and data presented in clear tables. I will use Graphviz diagrams for workflows, and adhere to specific color and contrast specifications.
Deconstructing the Quinoxaline
Okay, I'm currently focused on dissecting the target molecule, 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one . My thoughts are centered on the core quinoxaline structure and the dihydro designation. I'm visualizing the benzene and pyrazine rings and where the hydrogenation occurs. Next, I need to figure out how to put this together.
Tracing the Numbering
Okay, I've clarified the numbering and substituent positions on the quinoxaline core. I'm focusing on the carbonyl at C2 and the methyl group at N4. Now I have a good idea of what the dihydro designation means, and I've started mentally constructing the molecule's framework. My focus has shifted toward retrosynthetic analysis, and I'm homing in on the correct starting material. I'm visualizing the 1,2-phenylenediamine precursors. I'm thinking about how the methyl on N4 affects the numbering.
Mapping the Diamine
I'm now deep in the structure, focusing on the benzene ring and the positions of the substituents. My key is to correctly identify the starting diamine precursor. I've worked out that N1 is connected to C8a, which is adjacent to C8, where the methoxy group is attached. Similarly, N4 connects to C4a. So I've mapped out the positions of the substituents and the numbering scheme. Now I believe the starting material is 3-methoxy-N1-methylbenzene-1,2-diamine. I'm double-checking the numbering, because it is easy to get turned around.
Analyzing the Alkylations
I'm now zeroing in on the reaction of the diamine with ethyl bromoacetate, and verifying the regioselectivity of the alkylation and amidation. My focus is the competition between the nucleophilic nitrogens, considering that one is a methylamine. I've concluded that the methylamine is more nucleophilic and will form an N-methyl alkylated product. Then the remaining primary amine attacks the ester. This will construct the critical amide bond to form the lactam.
Confirming the Structure
Okay, I've confirmed the starting diamine structure. The key is now ensuring the methoxy group is correctly placed on the benzene ring and which nitrogen is which. We need 3-methoxy-N2-methylbenzene-1,2-diamine. The analysis of the diamine structure aligns perfectly with the target quinoxaline. The crucial step is the N-methyl on the diamine precursor, which becomes the N4-methyl on the quinoxaline.
Verifying the Methoxy
I'm now deep in the numbering scheme, and verifying the methoxy placement on the benzene ring. I've confirmed C6 must bear the methoxy group. I'm double-checking the numbering, focusing on the bridgehead carbons and the position of substituents on the benzene ring relative to the nitrogens. I've re-verified that the 8-methoxy group correctly aligns with the starting material's 3-methoxy position, and that the methyl group aligns on N4. The structure of the starting material is now confirmed as 3-methoxy-N2-methylbenzene-1,2-diamine, and I am satisfied with the mapping.
Validating the Nomenclature
I've just been carefully confirming the IUPAC name for the starting diamine, and it's essential to ensure correct substituent numbering. I've considered the principal functional group, the base benzene-1,2-diamine, and the positions of the methoxy and methylamino substituents. I've now meticulously assigned locants to each group to ensure the lowest possible set, and validated the overall structure. It appears that 3-methoxy-N1-methylbenzene-1,2-diamine is confirmed, which maps to the quinoxaline core, where C3 on the starting material becomes C8.
Verifying Initial Compound
I've confirmed the starting material, 3-methoxy-N1-methylbenzene-1,2-diamine, is available. Now, my focus is on verifying the regioselectivity of its reaction with ethyl bromoacetate, specifically considering the position of the methyl group on the amine relative to the methoxy group on the benzene ring. I'm focusing on the structural arrangement to understand potential reaction pathways.
Analyzing Reaction Regioselectivity
I'm now focusing on the regioselectivity of the ethyl bromoacetate reaction with the diamine. My current thinking aligns with the standard synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. It seems the secondary amine (N-methyl) will react first with the bromoacetate, and then the primary amine undergoes intramolecular amidation with the ester to form the lactam. I've traced the quinoxalinone structure to confirm the position of the methyl group on the resulting product.
Confirming Methoxy Position
I've clarified the methoxy group's position in the final product. Based on the structural arrangement, the starting benzene positions directly correlate to the quinoxalinone. Specifically, the methoxy group is confirmed to be at the C8 position, giving 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The regiochemistry has now been explicitly confirmed.
Detailing Chemical Steps
I'm now detailing the planned chemical steps. My approach involves a one-pot reaction using ethanol as the solvent. I plan for an SN2 alkylation step and an intramolecular cyclization to form the lactam. I am making sure to note the nucleophilicity of the secondary amine versus the primary amine. After refining the chemistry details, I will document analytical characterization and troubleshoot any potential problems.
Refining Reaction Conditions
I'm now refining reaction conditions for the synthesis. I've considered solvents (DMF, Acetonitrile, Ethanol) and bases (K2CO3, TEA, DIPEA). Based on literature and practicality, I'll go with a two-step one-pot procedure in Ethanol, using K2CO3. I am going to try the literature conditions and see if I have to make any changes. I am trying to use readily available conditions.
Visualizing Synthesis Workflow
I'm now visualizing the synthesis with Graphviz diagrams. The first diagram outlines the workflow: starting materials react to form intermediates, finally leading to the desired product. My second diagram depicts the reaction mechanism. Now, I'm analyzing the implications for scale-up.
Verifying Intermediate Structure
I've confirmed the intermediate's structure as N-(2-amino-3-methoxyphenyl)-N-methylglycine ethyl ester. My focus is on the phenyl ring numbering and its connection to the glycine part. I've reconfirmed the positioning of all functional groups in the starting material and the intermediate to match the reaction scheme, particularly the methoxy group. I'm satisfied the connectivity is correct.
Justifying Solvent & Base
I'm now justifying the solvent and base choices. K2CO3 is the right mild base to scavenge HBr, preventing ester hydrolysis. Ethanol, as the solvent, dissolves the starting materials and offers a reflux temperature sufficient for lactamization, but prevents thermal degradation. I am also checking to see why the secondary amine reacts first.
I'm now assessing the reasons for the secondary amine reacting first. I realize that the secondary amine (NHCH3) has an advantage because the nearby NH2 is sterically hindered by the adjacent methoxy group. Moreover, the secondary amine is generally more nucleophilic due to the alkyl group's electron-donating effect. The existing analysis verifies this.
Prioritizing Reaction Order
I'm now clarifying the reaction order, building on my analysis of the N-methyl group's reactivity. My expertise indicates the secondary amine's (NHCH3) SN2 attack is favored due to electronics and sterics, confirming the reaction order. The initial table has been created with all reagents. I realize that an SN2 is far faster than amidation without a catalyst or heat, so the SN2 first is clearly correct. The cyclization will then follow.
Detailing Reaction Protocol
I'm now detailing the experimental procedure step-by-step. I've broken it down into charging the flask, the SN2 alkylation (cooling to 0-5°C, monitoring by TLC), intramolecular cyclization (reflux at 78°C), work-up (filtration, concentration, extractions), and finally, purification via recrystallization or column chromatography. I've made sure to include reaction conditions, and I am double-checking that all aspects of this will work. Now, I will start to provide citations.
Compiling Literature Citations
I'm now compiling literature citations to support my synthesis design. I've gathered several relevant references, including "An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives." from California State University, Sacramento, and a paper from ResearchGate on "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives." I am now adding a paper on "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones" by Abasolo et al. and a reference from the Organic Chemistry Portal.
Finalizing Literature Review
I'm now finalizing the literature review to solidify my synthesis strategy. I'm focusing on the specifics of similar reactions to validate my proposed conditions and predict potential outcomes. I've curated a solid list of key citations to reference throughout my process, including the California State University, Sacramento article and other relevant studies, and I am making sure the references are correct.
Pinpointing the Source
I've just tracked down the exact reference I needed: "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates" by Dobiaš et al. in Beil. It's exactly the paper I was hunting for, and should be a good starting point!
Organizing References and Outline
I've located another relevant article by Khanna et al. in J. Org. Chem., and have begun organizing the references. I'm starting to structure the sections of the document, with an executive summary, retrosynthetic analysis, and detailed synthesis protocol. I'm focusing on an 8-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one synthesis.
Detailing the Synthetic Pathway
I'm now detailing the synthetic pathway for the 8-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The N-alkylation step (SN2) with ethyl bromoacetate will exclusively occur on the N-methyl group due to the higher nucleophilicity and lower steric hindrance. This will be followed by intramolecular amidation, resulting in the desired regioisomer. I've also drafted the reagents table, experimental workflows (step-by-step), data presentation with expected NMR shifts (including a comprehensive table), and a troubleshooting/optimization table. I am adding two DOT diagram visuals.
Visualizing the Workflow
I've just finished the DOT code for the first diagram depicting the retrosynthetic and synthetic workflow. I've set the node shapes, colors, and text contrast to ensure readability, especially for a technical audience. I'm focusing on ensuring the diagram is clear, concise, and aesthetically pleasing. I'm prioritizing the SN2 Alkylation and Cyclization steps to be visualized clearly. The diagram width is constrained to 760px.
Refining the Visualization
I'm now revising the DOT diagram. I decided to directly connect the Starting Material (SM) node to the Reagents node for clarity. I've adjusted the labels and colors of several nodes to better illustrate the SN2 Alkylation and Cyclization steps, aiming for a cleaner, more intuitive workflow representation. I'm focusing on ensuring it's technically accurate and visually engaging. The diagram will depict the initial reaction phases.
Finalizing the Visuals
I've just completed the DOT code for the second mechanistic pathway diagram, focusing on the SN2 attack and cyclization. I've been meticulous with node labels, colors, and the flow of the reaction mechanism to clearly illustrate the intermediates and transition states. I've checked the syntax and ensured optimal readability for a technical audience, similar to the first diagram. I've also added the caption: Figure 1: Two-phase synthetic workflow for the preparation of 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Evaluating the Mechanism
I've just finalized the second DOT diagram, which focuses on illustrating the SN2 attack and subsequent cyclization step. I paid careful attention to the node labels, colors, and flow to accurately represent the reaction intermediates and transition states. I've ensured the syntax and readability are optimal for a technical audience, akin to the first diagram. The caption reads, "Figure 2: Mechanistic pathway highlighting the regioselective SN2 alkylation and lactamization."
Validating the Visuals
I've just finished verifying the color contrast and readability of both DOT diagrams against the specified palette. The colors in both Diagram 1 and Diagram 2 meet the requirements, with good contrast for labels and node fills. I'm satisfied that the visual accessibility is suitable for the target audience.
Confirming Color Attributes
I'm now implementing fontcolor="#FFFFFF" to explicitly set the text color in the DOT diagrams, ensuring optimal visual clarity. I'm focusing on ensuring it's technically accurate and visually engaging. I've re-examined the regioselective cyclocondensation step, paying close attention to the impact of steric hindrance and nucleophilicity. I've also verified the one-pot two-step protocol, specifically its thermodynamic sink, and how it will be properly described. I am also working on adding the references.
Adding Precise References
I am now adding the references, ensuring they are correctly formatted and cited inline [1]. I am meticulously checking the information I have on the synthesis. I've included the link to the Organic Chemistry Portal to verify the Beilstein J. Org. Chem [1]. These references are essential to the document's integrity. I am now double-checking the citation format.
Drafting the Introduction
I'm now drafting the introduction, highlighting the significance of the 3,4-dihydroquinoxalin-2(1H)-one scaffold as a privileged pharmacophore. I'm focusing on the synthesis of the 8-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative, emphasizing the necessity for precise regiocontrol. I've begun detailing the mechanistic rationale and regioselectivity, focusing on the nucleophilicity of secondary alkylamines (N-methyl group). I will now write about the mechanism.
Analyzing the SN2 Reaction
I'm now detailing the SN2 reaction's intricacies. The enhanced nucleophilicity of the secondary alkylamine is due to the methyl group's inductive electron-donating effect [1], combined with steric and electronic environmental considerations. I've rechecked the starting materials, focusing on the 3-methoxy-N1-methylbenzene-1,2-diamine. The N-methyl group's accessibility drives the SN2 attack [2]. I'm meticulously describing the formation of the thermodynamically stable lactam ring [3].